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Compound of Interest

Compound Name: azetidin-3-yl 2,2,2-trichloroacetate

Cat. No.: B1372920

An In-depth Technical Guide to the Chemical Properties of Azetidin-3-yl 2,2,2-
trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for azetidin-3-yl 2,2,2-trichloroacetate is not readily
available in public literature. This guide is a compilation of predicted properties and expected
chemical behavior based on the well-established chemistry of its constituent functional groups:
the azetidine ring and the trichloroacetate ester.

Executive Summary

Azetidin-3-yl 2,2,2-trichloroacetate is a small organic molecule featuring a strained four-
membered nitrogen-containing heterocycle, the azetidine ring, esterified with trichloroacetic
acid. The presence of the electron-withdrawing trichloroacetyl group and the inherent ring strain
of the azetidine moiety are expected to govern its chemical reactivity and potential biological
activity. This document provides a predictive overview of its physicochemical properties,
potential synthetic routes, expected reactivity, and hypothetical biological relevance by drawing
analogies from structurally related compounds.

Physicochemical Properties

Quantitative data for the target molecule is sparse. The table below summarizes known
information and provides predicted values based on its structure.
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Value (Predicted or

Property Source
Known)
CAS Number 1219956-76-9 Public Chemical Databases
Molecular Formula CsHeCIsNO2 Public Chemical Databases
Molecular Weight 218.47 g/mol Public Chemical Databases
Likely a solid at room Inferred from similar
Appearance
temperature compounds
Melting Point Not available -
Boiling Point Not available -
N Expected to be soluble in a Inferred from structural
Solubility

range of organic solvents.

components

pKa (of azetidine N)

Expected to be lower than
unsubstituted azetidine
(~11.29) due to the inductive

effect of the ester.

Inferred from chemical

principles

Storage Conditions

Sealed in dry, 2-8°C

Chemical Supplier Data

Predictions are based on computational models and data from analogous structures and

should be confirmed by experimental data.

Synthesis and Experimental Protocols

A plausible synthetic route to azetidin-3-yl 2,2,2-trichloroacetate would involve the

esterification of 3-hydroxyazetidine with a derivative of trichloroacetic acid.

Proposed Synthesis Workflow

The most direct approach is the reaction of a suitable N-protected 3-hydroxyazetidine with

trichloroacetyl chloride, followed by deprotection.
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Step 1: N-Protection

G-Hydroxyazetidine)

(Boc)20, Base

(N-Boc-3-hydroxyazetidine)

Step 2: Esterification

(N—Boc—3—hydroxyazetidine) (Trichloroacetyl chloride)

Base (e.g., Pyridine)

N-Boc-azetidin-3-yl 2,2,2—trich|oroacetat9

Step 3: Deprotection

C\I—Boc-azetidin—&yl 2,2,2—trich|oroacetat9

cid (e.g., TFA)
Gzetidin-:ﬂ-yl 2,2,2-trich|0roacetate)
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Caption: Proposed synthesis of azetidin-3-yl 2,2,2-trichloroacetate.

Experimental Protocol: Esterification
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o Materials: N-Boc-3-hydroxyazetidine, trichloroacetyl chloride, dry pyridine, dry
dichloromethane (DCM).

e Procedure:

o Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in dry DCM under an inert atmosphere
(e.g., nitrogen or argon).

o Cool the solution to 0°C in an ice bath.

o Add dry pyridine (1.2 equivalents) to the solution.

o Slowly add trichloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
o Allow the reaction to warm to room temperature and stir for 12-24 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography.

Characterization Protocols

Standard analytical techniques would be employed for structural confirmation:

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are crucial for
confirming the structure.[1][2] Expected *H NMR signals would include peaks corresponding
to the azetidine ring protons and the methine proton at the 3-position.

e Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

« Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=0 stretch of the
ester and the N-H stretch of the azetidine.

» Elemental Analysis: To determine the elemental composition.
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Chemical Reactivity

The reactivity of azetidin-3-yl 2,2,2-trichloroacetate is dictated by the interplay of its two main
functional components.

Azetidine Ring Reactivity

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more
reactive than larger rings like pyrrolidine but more stable than aziridines.[3][4] This strain
energy can be harnessed in various chemical transformations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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